3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

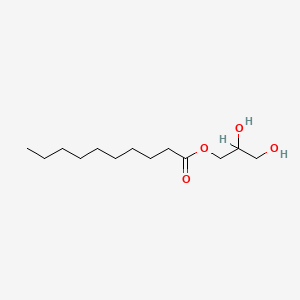

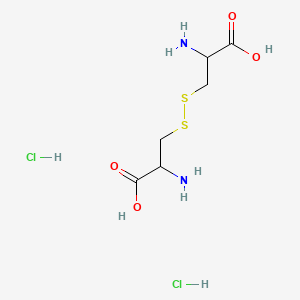

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride, also known as S-(2-Aminopropyl)-3,3'-dithiodipropionic acid dihydrochloride (DTDPA-HCl), is a dithiodipropionic acid derivative which has been widely used in scientific research and laboratory experiments. It is a white, odorless, crystalline solid with a molecular weight of 463.14 g/mol and a melting point of 149-152 °C. DTDPA-HCl has been used in a variety of applications due to its ability to act as a chelating agent, a reducing agent, and an electron-transfer mediator.

Wissenschaftliche Forschungsanwendungen

Food Supplements and Additives

DL-Cystine Dihydrochloride is used in food supplements and additives . A study established a reliable and practical method for determining cystine in food supplements and additives using quantitative NMR (qNMR) . This method exhibited higher sensitivity, precision, and reproducibility than the conventional titrimetric method .

Protein Structure and Function

DL-Cystine Dihydrochloride is essential for studying protein structure and function . It can be used to create disulfide bonds in proteins, aiding in the formation of protein complexes and the stabilization of protein structures . This is particularly important in biotechnology and pharmaceutical research .

Redox Chemistry

DL-Cystine Dihydrochloride plays a vital role in redox chemistry . Its role in cellular processes makes it a valuable tool in Biology and Chemistry research across a wide range of applications .

Drug Development

DL-Cystine Dihydrochloride is used in drug development . Its role in protein structure, redox chemistry, and cellular processes makes it a valuable tool in the development of new drugs .

Nutritional Research

DL-Cystine Dihydrochloride is used in nutritional research . It is a vital component of biological systems, and its role in protein structure, redox chemistry, and cellular processes makes it a valuable tool in nutritional research .

Bioproduction of L-Cysteine

DL-Cystine Dihydrochloride is used in the bioproduction of L-Cysteine . L-Cysteine is a proteogenic amino acid with many applications in the pharmaceutical, food, animal feed, and cosmetic industries .

Wirkmechanismus

Target of Action

DL-Cystine Dihydrochloride, also known as 3,3’-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride or DL-Cystine Hydrochloride, primarily targets the cystinosin protein . Cystinosin is responsible for transporting cystine out of the cell lysosome . A defect in cystinosin function leads to cystine accumulation throughout the body, especially in the eyes and kidneys .

Mode of Action

DL-Cystine Dihydrochloride interacts with its targets by converting cystine into a form that can easily exit cells . This prevents the harmful accumulation of cystine crystals in the body .

Biochemical Pathways

DL-Cystine Dihydrochloride affects the cysteine/cystine shuttle system in Escherichia coli . It also plays a crucial role in the biosynthesis of glutathione , which is the main mediator of intracellular redox homeostasis and helps to reduce oxidative stress .

Pharmacokinetics

It’s known that the solubility of dl-cystine dihydrochloride can be a challenge, as it can precipitate at concentrations higher than 1 mm .

Result of Action

The primary result of DL-Cystine Dihydrochloride’s action is the prevention of cystine crystal accumulation in the body, particularly in the eyes and kidneys . This is particularly beneficial in the treatment of cystinosis, a rare genetic disorder characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .

Action Environment

The action of DL-Cystine Dihydrochloride can be influenced by environmental factors. For instance, the presence of trace elements such as copper and iron in cell culture media can catalyze the rapid oxidation of L-Cysteine to L-Cystine . Moreover, the solubility of DL-Cystine Dihydrochloride is affected by pH, with higher solubility at neutral pH .

Eigenschaften

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGZUQPEIHGQST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920449 |

Source

|

| Record name | Cystine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride | |

CAS RN |

90350-38-2 |

Source

|

| Record name | Cystine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.